molecular formula C14H15N3 B1317943 [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine CAS No. 953726-50-6

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

Cat. No. B1317943
M. Wt: 225.29 g/mol
InChI Key: AQONBFGUFWKYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine (6-DIPM) is a novel, synthetic compound with potential therapeutic applications. It is a derivative of the indole class of compounds, a group of heterocyclic aromatic compounds found in many natural products. 6-DIPM has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its potential use in laboratory experiments as a tool to study biochemical and physiological processes.

Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

The compound "[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine" shares structural similarities with indole and pyridine derivatives known for their involvement in enzyme inhibition, particularly in the metabolism of drugs by hepatic Cytochrome P450 enzymes. This process is crucial for predicting drug-drug interactions and understanding the metabolic pathways of pharmaceuticals. Inhibitors like these play a significant role in deciphering the involvement of specific Cytochrome P450 isoforms in drug metabolism, highlighting the importance of selectivity and potency of such compounds in pharmacological research (Khojasteh et al., 2011).

properties

IUPAC Name

[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-11-5-6-14(16-10-11)17-8-7-12-3-1-2-4-13(12)17/h1-6,10H,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONBFGUFWKYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

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